Quercetin 3-O-glucoside 7-O-rhamnoside

Description

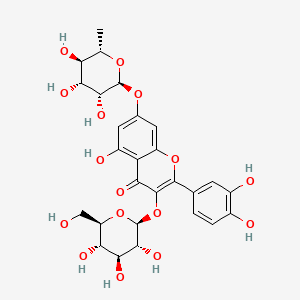

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(39-8)40-10-5-13(31)16-14(6-10)41-24(9-2-3-11(29)12(30)4-9)25(19(16)34)43-27-23(38)21(36)18(33)15(7-28)42-27/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,22+,23+,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUCXMIQUNROBJ-JFNZIVIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10936841 | |

| Record name | Vincetoxicoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18016-58-5 | |

| Record name | Quercetin 3-O-glucoside 7-O-rhamnoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18016-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vincetoxicoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Phytochemical Distribution of Vincetoxicoside a

Botanical Sources of Vincetoxicoside A

Other Plant Genera (e.g., Polanisia dodecandra, Capparis spinosa)

Vincetoxicoside A has been identified in a range of plant genera beyond those initially associated with its discovery. Notable among these are Polanisia dodecandra and Capparis spinosa. Specifically, Vincetoxicoside A, referred to as quercetin (B1663063) 3-O-glucoside-7-O-rhamnoside, has been isolated from Polanisia dodecandra fishersci.at. Furthermore, it is present in Capparis spinosa, commonly known as the caper bush, where it has been detected in the caper shoot fishersci.atuni.lu. The methanolic extract of the aerial parts of Capparis spinosa has been shown to contain quercetin 3-O-glucoside-7-O-rhamnoside, alongside other flavonoids such as rutin (B1680289) and quercetin 3-O-glucoside fishersci.at. Another reported natural occurrence of Vincetoxicoside A is in Tilia argentea, specifically within its basswood flower uni.lu.

Table 1: Occurrence of Vincetoxicoside A in Selected Plant Genera

| Plant Genus | Common Name | Plant Part/Context | Reference |

| Polanisia dodecandra | Redwhisker clammyweed | Whole plant/Isolated from | fishersci.at |

| Capparis spinosa | Caper bush | Caper shoot, aerial parts | fishersci.atuni.lu |

| Tilia argentea | Basswood | Basswood flower | uni.lu |

Distribution within Plant Organs and Tissues (e.g., leaves, flowers, rhizomes)

The distribution of Vincetoxicoside A within plant organs and tissues indicates its presence in metabolically active parts. Its detection in the aerial parts of Capparis spinosa implies its presence in structures such as leaves, stems, and flowers fishersci.at. The specific mention of its occurrence in the basswood flower of Tilia argentea directly confirms its presence in floral tissues uni.lu. While specific research findings detailing Vincetoxicoside A's precise concentration in leaves or rhizomes were not explicitly detailed, flavonoids like Vincetoxicoside A are generally synthesized and accumulated in various plant organs, including leaves (as primary sites of photosynthesis and metabolism), flowers (for reproductive functions), and sometimes roots or rhizomes (for storage or defense) nih.govuni.luuni.luflybase.org.

Occurrence in Food Sources (e.g., broad bean, fruits, root vegetables)

Vincetoxicoside A is not exclusively confined to wild or medicinal plants but also appears in commonly consumed food sources, contributing to their phytochemical composition. It has been identified in broad beans, various fruits, and root vegetables. This broad presence in dietary staples suggests that Vincetoxicoside A is a component of the human diet through the regular consumption of these plant-based foods.

Table 2: Occurrence of Vincetoxicoside A in Food Sources

| Food Category | Specific Examples (if available) | Reference |

| Broad bean | Broad bean | |

| Fruits | Various fruits | |

| Root vegetables | Various root vegetables |

Isolation and Purification Methodologies for Vincetoxicoside a

Extraction Techniques for Vincetoxicoside A from Plant Matrices

The initial step in obtaining Vincetoxicoside A is its extraction from the plant material. This process is designed to efficiently remove the target compound from the complex matrix of the plant tissue.

Solvent-Based Extraction Approaches

Solvent-based extraction is a foundational technique in phytochemistry. The choice of solvent is critical and is determined by the polarity of the target compound. For C21-steroidal glycosides like Vincetoxicoside A, polar solvents are typically employed.

A common approach involves the use of ethanol (B145695). In one documented method, the dried and powdered roots of Cynanchum auriculatum are subjected to extraction with 80% ethanol, followed by a subsequent extraction with 60% ethanol. This ensures a comprehensive extraction of the glycosidic compounds. The resulting crude extract is then often subjected to a liquid-liquid partitioning process. This involves sequentially extracting the aqueous suspension of the crude extract with solvents of increasing polarity, such as petroleum ether, dichloromethane, and ethyl acetate (B1210297). This partitioning helps to separate compounds based on their solubility and polarity, with the C21-steroidal glycosides typically concentrating in the more polar fractions.

Maceration is another solvent-based technique where the plant material is soaked in a solvent for an extended period, allowing for the dissolution of the desired compounds.

Advanced Extraction Methods

To enhance the efficiency of the extraction process, advanced techniques are often utilized. These methods can offer advantages such as reduced extraction time and lower solvent consumption.

Ultrasound-Assisted Extraction (UAE) is a widely used technique in which ultrasonic waves are applied to the solvent-plant material mixture. The cavitation bubbles produced by the ultrasound disrupt the plant cell walls, facilitating the release of the intracellular contents, including Vincetoxicoside A, into the solvent. This method is often favored for its efficiency and can be performed at lower temperatures, which helps to prevent the degradation of thermolabile compounds.

Chromatographic Separation Strategies for Vincetoxicoside A Isolation

Following extraction, the crude extract contains a complex mixture of various phytochemicals. Therefore, sophisticated separation techniques are required to isolate Vincetoxicoside A in its pure form.

Column Chromatography Techniques (e.g., Silica Gel)

Column chromatography is an indispensable tool for the purification of natural products. The separation is based on the differential adsorption of the components of the mixture onto a stationary phase as a mobile phase is passed through it.

For the isolation of Vincetoxicoside A and other C21-steroidal glycosides, a series of column chromatography steps are typically employed. The crude extract or a fraction thereof is first loaded onto a silica gel column . A gradient elution system is then used, starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent. For instance, a mixture of chloroform (B151607) and methanol (B129727) is a common mobile phase, with the proportion of methanol being gradually increased to elute compounds of increasing polarity.

Further purification can be achieved using other types of stationary phases. Reversed-phase (RP-18) column chromatography is often used as a subsequent step. In this technique, the stationary phase is non-polar, and the mobile phase is polar. A gradient of decreasing polarity, for example, a methanol-water mixture with a decreasing proportion of water, is used to elute the compounds.

Sephadex LH-20 , a size-exclusion chromatography medium, is also frequently utilized in the final stages of purification. This technique separates molecules based on their size.

The progress of the separation is monitored by analyzing the collected fractions using Thin Layer Chromatography (TLC). Fractions containing the compound of interest are then pooled and concentrated.

High-Performance Liquid Chromatography (HPLC) for Purification

For obtaining highly pure Vincetoxicoside A, High-Performance Liquid Chromatography (HPLC) , particularly in its preparative mode, is the method of choice. HPLC offers high resolution and efficiency in separating complex mixtures.

A reversed-phase C18 column is commonly used for the purification of Vincetoxicoside A. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water or methanol and water, often with the addition of a small amount of an acid like formic acid to improve peak shape. A gradient elution program is employed, where the proportion of the organic solvent is gradually increased over time. The compound is detected using a UV detector, and the fraction corresponding to the Vincetoxicoside A peak is collected.

The following table summarizes the chromatographic techniques and typical conditions that can be applied for the isolation of Vincetoxicoside A:

| Chromatographic Technique | Stationary Phase | Typical Mobile Phase System (Gradient Elution) |

| Column Chromatography | Silica Gel | Chloroform-Methanol |

| Reversed-Phase Column Chromatography | RP-18 | Methanol-Water |

| Size-Exclusion Chromatography | Sephadex LH-20 | Methanol |

| Preparative HPLC | Reversed-Phase C18 | Acetonitrile-Water or Methanol-Water |

Structural Elucidation and Characterization Techniques for Vincetoxicoside a

Spectroscopic Analysis of Vincetoxicoside A

Spectroscopic techniques are indispensable for the comprehensive characterization of complex natural products like Vincetoxicoside A.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) experiments, is a cornerstone in the structural elucidation of flavonoid glycosides such as Vincetoxicoside A. researchgate.netresearchgate.netphytolab.com 1D NMR techniques, such as proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy, provide information on the number and types of protons and carbons, their chemical environments, and their connectivity. researchgate.net For flavonoids, characteristic signals from aromatic protons on the A and B rings, as well as signals from the sugar moieties, are observed. foodb.ca

2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing direct and long-range correlations between protons and carbons, thereby confirming the connectivity within the molecule and the attachment points of the sugar units to the aglycone. researchgate.netphytolab.com For Vincetoxicoside A (Quercetin 3-O-glucoside 7-O-rhamnoside), NMR spectroscopy has been utilized to confirm its structure. chemfaces.comresearchgate.netbiocrick.com While the general application of NMR for this compound has been confirmed, specific detailed 1D and 2D NMR spectral data, such as comprehensive tables of chemical shifts and coupling constants, were not explicitly available in the provided search results.

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for the initial characterization and identification of flavonoids, providing information about the chromophore and the substitution patterns on the flavonoid nucleus. Flavonoids typically exhibit two major absorption bands in their UV spectra: Band I (300-380 nm) related to the B-ring cinnamoyl system, and Band II (240-280 nm) related to the A-ring benzoyl system. sbq.org.br

The use of displacement reagents (also known as shift reagents) in UV-Vis spectroscopy is particularly useful for determining the number and positions of hydroxyl groups on the flavonoid skeleton. Common reagents like sodium methoxide (B1231860) (NaOMe), aluminum chloride (AlCl3), hydrochloric acid (HCl), sodium acetate (B1210297) (NaOAc), and boric acid (H3BO3) induce characteristic bathochromic or hypsochromic shifts in the absorption bands, indicating the presence of free hydroxyl groups at specific positions (e.g., C-5, C-7, C-3', C-4'). researchgate.netsbq.org.br While UV-Vis spectroscopy with displacement reagents is a standard method for the structural elucidation of flavonoid glycosides, including compounds structurally related to Vincetoxicoside A, specific UV-Vis spectral data for Vincetoxicoside A itself were not directly detailed in the provided search results.

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and fragmentation patterns of compounds, which provides critical information about their elemental composition and structural subunits. phytolab.com For Vincetoxicoside A (this compound, C27H30O16), electrospray ionization mass spectrometry (ESI-MS) is commonly employed. massbank.eunih.govmassbank.eu

In negative ion mode, Vincetoxicoside A exhibits a deprotonated molecular ion [M-H]- at m/z 609.14556. massbank.eu In positive ion mode, a protonated molecular ion [M+H]+ is observed at m/z 611.16. nih.gov Tandem mass spectrometry (MS/MS) provides further structural insights by fragmenting the precursor ion. Characteristic fragmentation patterns involve the sequential loss of sugar moieties. For Vincetoxicoside A, a prominent fragment ion at m/z 303.049774 (100% relative intensity) corresponds to the quercetin (B1663063) aglycone, indicating the loss of both the glucose and rhamnose units. nih.gov Another fragment at m/z 465.102325 (15.42% relative intensity) suggests the loss of one sugar moiety (e.g., rhamnose or glucose). nih.gov These fragmentation patterns are crucial for confirming the presence and nature of the sugar units attached to the quercetin core.

Table 1: Key Mass Spectrometry Data for Vincetoxicoside A

| Parameter | Value | Instrument/Mode | Reference |

| Molecular Formula | C27H30O16 | - | massbank.euebi.ac.uk |

| Exact Mass | 610.15338 Da | - | massbank.euebi.ac.uk |

| Precursor Ion [M-H]- | 609.14556 | LC-ESI-QTOF, Negative Ion Mode | massbank.eu |

| Precursor Ion [M+H]+ | 611.16 | LC-MS, Positive Ion Mode | nih.gov |

| Fragment Ion (1) | 303.049774 (100% rel. int.) | LC-MS/MS (MS2), Positive Ion Mode (Quercetin aglycone) | nih.gov |

| Fragment Ion (2) | 465.102325 (15.42% rel. int.) | LC-MS/MS (MS2), Positive Ion Mode (Loss of one sugar) | nih.gov |

Advanced Structural Confirmation Methods

Beyond the fundamental spectroscopic techniques, other advanced methods contribute to the comprehensive structural confirmation of Vincetoxicoside A. High-resolution liquid chromatography coupled with tandem mass spectrometry (UHPLC/Q-TOF-MS/MS) is frequently employed for metabolic profiling and confirmation of flavonoid structures in complex mixtures. researchgate.net This method offers high sensitivity and allows for the rapid separation and identification of compounds based on their accurate mass and characteristic fragmentation patterns. researchgate.net While molecular docking is used to study the interactions of compounds with biological targets, it is not a primary method for elucidating the chemical structure itself, but rather for confirming binding abilities based on a known or predicted structure. researchgate.netmdpi.com The combination of multiple analytical techniques, particularly NMR and MS, is considered essential for achieving full confidence in the chemical structure of natural compounds. phytolab.com

Biosynthesis and Metabolic Pathways of Vincetoxicoside a

Precursor Compounds and Enzymatic Transformations in Vincetoxicoside A Biosynthesis

The biosynthesis of quercetin (B1663063), the aglycone of Vincetoxicoside A, begins with the aromatic amino acid phenylalanine. Phenylalanine is converted to 4-coumaroyl-CoA through a series of enzymatic steps known as the general phenylpropanoid pathway wikipedia.orgmdpi.com. Key enzymes in this initial phase include:

Phenylalanine ammonia-lyase (PAL) : Catalyzes the deamination of phenylalanine to cinnamic acid.

Cinnamate 4-hydroxylase (C4H) : Hydroxylates cinnamic acid to 4-coumaric acid.

4-Coumarate:CoA ligase (4CL) : Activates 4-coumaric acid by forming 4-coumaroyl-CoA.

Subsequently, one molecule of 4-coumaroyl-CoA condenses with three molecules of malonyl-CoA to form tetrahydroxychalcone, a reaction catalyzed by chalcone (B49325) synthase (CHS) wikipedia.org. Tetrahydroxychalcone is then isomerized to naringenin (B18129) by chalcone isomerase (CHI) wikipedia.org.

The pathway continues with further hydroxylation and oxidation steps to convert naringenin into quercetin. Specifically, naringenin is converted to eriodictyol (B191197) by flavanone (B1672756) 3′-hydroxylase (F3′H) wikipedia.org. Eriodictyol is then converted into dihydroquercetin (also known as taxifolin) by flavanone 3-hydroxylase (F3H) wikipedia.org. The final step in the formation of the quercetin aglycone involves the conversion of dihydroquercetin to quercetin, catalyzed by flavonol synthase (FLS) wikipedia.orgmdpi.com.

The detailed enzymatic transformations leading to quercetin are summarized in the following table:

| Step | Precursor Compound | Enzyme | Product Compound |

| 1. Phenylpropanoid Pathway | Phenylalanine | Phenylalanine ammonia-lyase (PAL) | Cinnamic acid |

| Cinnamic acid | Cinnamate 4-hydroxylase (C4H) | 4-Coumaric acid | |

| 4-Coumaric acid | 4-Coumarate:CoA ligase (4CL) | 4-Coumaroyl-CoA | |

| 2. Chalcone & Flavone Formation | 4-Coumaroyl-CoA | Chalcone synthase (CHS) | Tetrahydroxychalcone |

| Tetrahydroxychalcone | Chalcone isomerase (CHI) | Naringenin | |

| 3. Quercetin Aglycone Formation | Naringenin | Flavanone 3′-hydroxylase (F3′H) | Eriodictyol |

| Eriodictyol | Flavanone 3-hydroxylase (F3H) | Dihydroquercetin | |

| Dihydroquercetin | Flavonol synthase (FLS) | Quercetin |

Glycosylation Patterns in Vincetoxicoside A Formation

Glycosylation is typically the final and crucial step in the biosynthesis of flavonoid glycosides, including Vincetoxicoside A cas.cz. This process involves the covalent attachment of sugar moieties to specific hydroxyl groups of the flavonoid aglycone, which enhances their water solubility, chemical stability, metabolic availability, and bioactivity mdpi.comnih.gov.

Vincetoxicoside A is characterized by the attachment of two sugar units to the quercetin aglycone: a glucose moiety at the C-3 position and a rhamnose moiety at the C-7 position cymitquimica.comcymitquimica.comthegoodscentscompany.com. This regioselective attachment is primarily catalyzed by UDP-glycosyltransferases (UGTs), which belong to glycosyltransferase family 1 (GT1) researchgate.netpjmonline.orgjmb.or.kr. UGTs facilitate the transfer of glycosyl moieties from activated sugar donors, such as UDP-glucose and UDP-rhamnose, to specific acceptor molecules like flavonoids researchgate.netpjmonline.org.

For Vincetoxicoside A (Quercetin 3-O-glucoside 7-O-rhamnoside), the glycosylation steps involve:

Attachment of Glucose at C-3 : A UDP-glucose:flavonoid 3-O-glucosyltransferase (UF3GT) would typically catalyze the transfer of a glucose unit from UDP-glucose to the hydroxyl group at the C-3 position of quercetin wikipedia.orgjmb.or.krfrontiersin.org. This initial glycosylation is often considered a key step in flavonoid modification frontiersin.org.

Attachment of Rhamnose at C-7 : Subsequently, a specific UDP-rhamnose:flavonoid 7-O-rhamnosyltransferase would catalyze the transfer of a rhamnose unit from UDP-rhamnose to the hydroxyl group at the C-7 position of the quercetin 3-O-glucoside intermediate.

The precise order of these glycosylation events (whether C-3 or C-7 is glycosylated first) can vary depending on the specific UGTs present in the plant species. However, UGTs are known for their high substrate and regioselectivity, ensuring the correct sugar is attached at the correct position jmb.or.kr.

Comparative Biosynthesis of Vincetoxicoside A and Related Flavonoids

The structural diversity among flavonoid glycosides, particularly those derived from quercetin, largely stems from the differential activity and specificity of UGTs. Comparing the biosynthesis of Vincetoxicoside A with other related quercetin glycosides highlights these variations:

Vincetoxicoside A (this compound) : Features a glucose at C-3 and a rhamnose at C-7. This requires specific UGTs capable of recognizing quercetin or quercetin 3-O-glucoside as acceptors and UDP-glucose and UDP-rhamnose as donors, respectively.

Rutin (B1680289) (Quercetin 3-O-rutinoside) : A very common quercetin glycoside, rutin has a rutinoside (glucose-rhamnose disaccharide) attached at the C-3 position wikipedia.orgnih.gov. Its biosynthesis involves a UDP-glucose:flavonol 3-O-glucosyltransferase followed by a UDP-rhamnose:flavonol 3-O-glucoside rhamnosyltransferase, or a single UGT capable of transferring the pre-formed rutinoside nih.govplos.orgnih.govresearchgate.net. The key difference from Vincetoxicoside A is the disaccharide attachment at C-3 and the absence of a sugar at C-7.

Vincetoxicoside B (Quercetin 7-O-rhamnoside) : This compound features only a rhamnose sugar attached at the C-7 position of quercetin cdutcm.edu.cnsigmaaldrich.comsigmaaldrich.comuni.luresearchgate.net. Its biosynthesis would involve a specific UDP-rhamnose:flavonoid 7-O-rhamnosyltransferase. This highlights how the absence or presence of different UGTs can lead to compounds with distinct glycosylation patterns and, consequently, different biological properties.

Isoquercitrin (Quercetin 3-O-glucoside) : This is a simpler glycoside with only a glucose attached at the C-3 position wikipedia.orgresearchgate.net. Its formation would involve a UDP-glucose:flavonol 3-O-glucosyltransferase, without subsequent glycosylation at C-7.

The comparative analysis reveals that while the core quercetin aglycone biosynthesis pathway remains consistent, the diversity of flavonoid glycosides is primarily generated by the regioselectivity and substrate specificity of various UGTs. These enzymes determine which hydroxyl groups on the flavonoid skeleton are glycosylated and which specific sugar moieties are attached, leading to a vast array of naturally occurring flavonoid glycosides with distinct structures and biological activities nih.govmdpi.com.

Biological Activities and Pharmacological Effects of Vincetoxicoside a

Cytotoxic and Anti-proliferative Activities of Vincetoxicoside A

Direct and specific data regarding the cytotoxic and anti-proliferative activities of Vincetoxicoside A on commonly studied cancer cell lines such as HepG2, A549, and MCF-7 are limited in the current literature. However, studies on related compounds and plant extracts containing similar flavonoid structures provide insights into potential mechanisms.

While specific IC50 values for Vincetoxicoside A against HepG2, A549, or MCF-7 cancer cell lines were not directly found, the ethanol (B145695) extract of Clematis cirrhosa (CEE), which contains Vincetoxicoside B (a related flavonol glycoside), has demonstrated potent cytotoxic activity. CEE exhibited an IC50 value of 13.28 µg/mL against HT-29 colorectal cancer cells, indicating a dose-dependent anti-proliferative response mdpi.com. This suggests that compounds within the flavonoid class, to which Vincetoxicoside A belongs, possess the capacity to inhibit cancer cell growth. Other studies on various compounds and extracts have reported cytotoxic effects on HepG2, A549, and MCF-7 cells, but these findings are not directly attributable to Vincetoxicoside A researchgate.netekb.egrsc.orgphcogj.com.

Direct evidence for Vincetoxicoside A inducing cell cycle arrest is not explicitly detailed in the available information. Nevertheless, the Clematis cirrhosa ethanol extract (CEE), which includes Vincetoxicoside B, has been shown to induce G2/M phase cell cycle arrest in HT-29 colorectal cancer cells, with 19.63% of cells arrested in this phase mdpi.comresearchgate.netnih.gov. Flavonoids, as a broader class of compounds, are generally known to act as cell cycle inhibitors medchemexpress.com.

Specific studies detailing the promotion of apoptosis by Vincetoxicoside A are not directly available. However, the Clematis cirrhosa ethanol extract (CEE), containing Vincetoxicoside B, significantly triggered apoptosis in HT-29 colorectal cancer cells, leading to a total cell death percentage of 41.99% mdpi.comresearchgate.netnih.gov. This apoptotic induction was supported by quantitative reverse transcription polymerase chain reaction (qRT-PCR) analysis, which revealed a 6.03-fold increase in the expression of the proapoptotic marker BAX and a 6.59-fold increase in caspase-3 expression, alongside a reduction in the antiapoptotic BCL-2 expression mdpi.comresearchgate.netnih.gov. The primary mechanism of cell death observed with CEE was predominantly apoptotic mdpi.comnih.gov. Flavonoids, in general, are recognized for their ability to induce apoptosis nih.gov.

Direct research on Vincetoxicoside A's effects on cell migration and wound healing is not explicitly provided. However, the Clematis cirrhosa ethanol extract (CEE), which contains Vincetoxicoside B, was found to inhibit cell migration and wound healing in HT-29 colorectal cancer cells by 28.15% researchgate.netnih.gov. Furthermore, CEE significantly suppressed angiogenesis by reducing VEGF mRNA expression by 63.9% researchgate.netnih.gov. These findings suggest that related flavonoid compounds can exert anti-metastatic effects by hindering cell mobility and angiogenesis. Flavonoids are broadly known to inhibit cell proliferation and migration medchemexpress.com.

Hepatoprotective Effects of Vincetoxicoside A

Vincetoxicoside A has demonstrated hepatoprotective effects against chemically-induced liver damage. In a study evaluating compounds isolated from the leaves of Cleome viscosa L., Vincetoxicoside A (compound 3) showed hepatoprotective activity against carbon tetrachloride (CCl4)-induced hepatotoxicity in HepG2 human hepatoma cells. At a concentration of 100 µM, Vincetoxicoside A decreased cell viability to 34.3% compared to a quercetin (B1663063) control, indicating a protective effect against CCl4-induced damage researchgate.net.

Table 1: Hepatoprotective Effect of Vincetoxicoside A on CCl4-Induced HepG2 Cells

| Compound | Concentration | Effect on CCl4-Induced HepG2 Cell Viability | Reference |

| Vincetoxicoside A | 100 µM | 34.3% protection (compared to quercetin control) | researchgate.net |

The mitigation of CCl4-induced hepatotoxicity by various natural products, including other flavonoids, is often attributed to their antioxidant properties and ability to reduce oxidative stress, which is a major pathogenic factor in CCl4-induced liver injury wjgnet.comekb.egnih.govphcogrev.com.

Antioxidant Potential of Vincetoxicoside A and Related Compounds

Vincetoxicoside A, as a flavonoid glycoside, is recognized for its potential antioxidant properties. ontosight.ai Research suggests that compounds like Quercetin 3-O-galactoside-7-O-rhamnoside can act as antioxidants, contributing to the protection of cells from damage induced by free radicals. ontosight.ai This activity is attributed to its capacity to donate electrons, thereby mitigating oxidative stress and its detrimental effects on cellular structures and biomolecules. biosynth.com

While Vincetoxicoside A is indicated to possess antioxidant potential, specific quantitative data from free radical scavenging assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) were not explicitly found for Vincetoxicoside A (PubChem CID 25080064) in the available literature. General discussions on flavonoids often highlight their antioxidant capabilities through these assays, but direct experimental results for Vincetoxicoside A are not detailed.

Antifungal Activities of Vincetoxicoside A and Related Compounds

Specific research detailing the antifungal activities of Vincetoxicoside A (PubChem CID 25080064) was not identified in the available scientific literature. Information regarding antifungal effects often refers to Vincetoxicoside B (Quercetin 7-rhamnoside, PubChem CID 5748601), a distinct but related compound.

Direct evidence of synergistic antifungal effects involving Vincetoxicoside A (PubChem CID 25080064) was not found. Studies on synergistic antifungal activities typically refer to Vincetoxicoside B and other flavonoids, which have demonstrated such effects in combination with conventional antifungal agents. researchgate.net

Antidiabetic Potential of Vincetoxicoside A and Extracts

The antidiabetic potential of Vincetoxicoside A (PubChem CID 25080064) or extracts specifically containing it was not detailed in the available literature. Research on antidiabetic properties, including enzyme inhibition, often refers to other related compounds or general plant extracts.

Specific data on the inhibition of α-glucosidase activity by Vincetoxicoside A (PubChem CID 25080064) was not found. While some flavonoids and their glycosides are known for their α-glucosidase inhibitory effects, direct experimental results for Vincetoxicoside A are not reported.

Similarly, specific data regarding the inhibition of α-amylase activity by Vincetoxicoside A (PubChem CID 25080064) was not identified in the available scientific literature.

Antiviral Activities of Vincetoxicoside A and Related Compounds

Vincetoxicoside A is recognized as a flavonoid foodb.cacymitquimica.com. Flavonoids, as a class of natural compounds, are widely acknowledged for their broad spectrum of pharmacological activities, including antiviral properties nih.govnih.gov. While specific detailed studies on the antiviral activity of Vincetoxicoside A are less extensively documented in the immediate search results, it is suggested that Vincetoxicoside A may possess antiviral capabilities cymitquimica.com.

A related compound, Vincetoxicoside B (quercetin 7-rhamnoside), has demonstrated notable antiviral efficacy. Research indicates that Vincetoxicoside B effectively inhibits the replication of porcine epidemic diarrhea virus (PEDV) during its early stages, and this antiviral effect appears to be independent of its antioxidant capacity tandfonline.comtandfonline.com. This suggests a direct interference with viral replication mechanisms.

Molecular Docking Studies Against Viral Targets (e.g., ACE2, Mpro, PLP)

Molecular docking studies have been employed to investigate the potential interactions of Vincetoxicoside B, a significant component found in Hypericum japonicum, with key viral targets associated with SARS-CoV-2, namely Angiotensin-Converting Enzyme 2 (ACE2), Main Protease (Mpro), and Papain-like Protease (PLP) tandfonline.comtandfonline.comresearchgate.net. These proteins are considered crucial targets for anti-SARS-CoV-2 drug screening due to their roles in viral entry and replication tandfonline.com.

The docking simulations revealed that Vincetoxicoside B exhibits strong binding affinities to these viral proteins. Specifically, Vincetoxicoside B demonstrated a binding affinity of -10.7 kcal/mol with ACE2 tandfonline.comtandfonline.com. Furthermore, a broader analysis of 39 compounds from H. japonicum, including Vincetoxicoside B, indicated good binding capacities to ACE2, Mpro, and PLP, with binding affinities generally less than -5 kcal/mol tandfonline.comtandfonline.comresearchgate.net. The average binding energies for these compounds when docked with ACE2, Mpro, and PLP were -8.5 ± 2.8 kcal/mol, -7.2 ± 1.3 kcal/mol, and -8.2 ± 2.3 kcal/mol, respectively tandfonline.com.

The results of these molecular docking studies are summarized in the table below:

| Compound | Target | Binding Affinity (kcal/mol) |

| Vincetoxicoside B | ACE2 | -10.7 tandfonline.comtandfonline.com |

| Average of 39 compounds | ACE2 | -8.5 ± 2.8 tandfonline.com |

| Average of 39 compounds | Mpro | -7.2 ± 1.3 tandfonline.com |

| Average of 39 compounds | PLP | -8.2 ± 2.3 tandfonline.com |

These findings suggest that Vincetoxicoside B, through its favorable binding interactions with critical viral proteins, may interfere with SARS-CoV-2 infection and replication processes tandfonline.comtandfonline.com.

Neuroprotective Potential: Inhibition of Amyloid-Beta Fibril Formation (Vincetoxicoside B)

The neuroprotective potential of Vincetoxicoside B has been investigated, particularly concerning its ability to inhibit the formation of amyloid-beta (Aβ) fibrils, a hallmark pathological event in Alzheimer's disease (AD) tandfonline.comresearchgate.net. The accumulation and aggregation of Aβ peptides into toxic oligomers and fibrils are central to AD pathogenesis tandfonline.comuwaterloo.cafrontiersin.org.

Computational studies, including induced fit docking (IFD) and extra precision (XP) docking, have explored the interactions of various phenolic compounds, including Vincetoxicoside B, with Aβ fibrils. In one such study, Vincetoxicoside B demonstrated promising XP docking scores against amyloid-beta fibril, ranging from -11.95 to -11.41 kcal/mol researchgate.net. A common structural feature observed in compounds exhibiting good binding, including Vincetoxicoside B, is the presence of an aliphatic ring with four hydroxyl or ether groups researchgate.net.

Phenolic compounds, a class to which Vincetoxicoside B belongs, have been shown to destabilize Aβ aggregation and interfere with the fibrillization process, thereby exhibiting potential neuroprotective effects tandfonline.comfrontiersin.orgmdpi.com.

Anti-inflammatory Properties (General Flavonoid Context)

Vincetoxicoside A is classified as a flavonoid foodb.cacymitquimica.com. Flavonoids are a large and diverse group of plant-derived compounds well-documented for their wide array of biological activities, prominently including anti-inflammatory properties nih.govnih.govfrontiersin.orgmdpi.comresearchgate.net.

Many studies have reported that flavonoids exert anti-inflammatory effects through various mechanisms nih.govnih.govfrontiersin.orgmdpi.com. For instance, quercetin, which shares a structural backbone with Vincetoxicoside A and B, is a well-known flavonoid with established anti-inflammatory capabilities nih.govfrontiersin.org. While specific detailed studies on the anti-inflammatory properties of Vincetoxicoside A are not extensively highlighted in the provided search results, its classification as a flavonoid suggests it may share in these general anti-inflammatory characteristics cymitquimica.com. Vincetoxicoside B has also been noted for its potential anti-inflammatory effects biosynth.comambeed.com.

Mechanisms of Action and Molecular Targets of Vincetoxicoside a

Cellular Signaling Pathways Modulated by Vincetoxicoside A

Detailed experimental studies specifically elucidating the modulation of cellular signaling pathways by pure Vincetoxicoside A are limited in the currently available scientific literature. However, as a flavonoid glycoside, it is plausible that Vincetoxicoside A may influence various signaling cascades known to be affected by flavonoids. Network pharmacology analyses of plant extracts containing Vincetoxicoside A have suggested potential interactions with pathways involved in inflammation and metabolic regulation, although direct evidence for the action of the isolated compound is lacking.

Enzyme Inhibition by Vincetoxicoside A (e.g., Topoisomerase I, α-glucosidase, α-amylase)

Specific inhibitory activities of Vincetoxicoside A against Topoisomerase I, α-glucosidase, and α-amylase have not been extensively documented in peer-reviewed literature. One study comparing the antioxidant effects of various flavonols found that Quercetin (B1663063) 3-O-glucoside-7-O-rhamnoside exhibited weaker inhibitory potential against lard oil oxidation compared to its aglycone, quercetin. This suggests that the glycosidic moieties may influence the molecule's ability to interact with and inhibit certain enzymes. Further direct enzymatic assays are required to determine the specific inhibitory profile of Vincetoxicoside A.

Protein Interaction and Binding (e.g., ACE2, Mpro, PLP, Caspase-3, TNF, AKT1, EGFR, GSK3β)

Gene Expression Modulation

Direct evidence from dedicated studies on the modulation of gene expression by Vincetoxicoside A is currently scarce. The broader class of flavonoids has been shown to influence the expression of genes involved in various cellular processes, including inflammation, apoptosis, and antioxidant defense. However, specific gene targets and the transcriptional regulatory effects of Vincetoxicoside A remain an area for future investigation.

Structure Activity Relationships Sar of Vincetoxicoside a and Its Analogs

Influence of Glycosylation Patterns on Biological Activities

Glycosylation, the attachment of sugar molecules to the flavonoid aglycone, significantly modulates the biological activities of these compounds. The type, number, and position of the attached sugar units can influence solubility, bioavailability, and interaction with biological targets.

For instance, in the context of ATP Citrate Lyase (ACLY) inhibition, studies indicate that the introduction of a glycoside at the C-3 position of flavonoids, such as in isoquercetin (B192228) (quercetin 3-O-glucoside), tends to mildly reduce the inhibitory activity compared to the corresponding aglycone (quercetin). mdpi.com Conversely, glycosylation at the C-7 position, as seen in Vincetoxicoside B (quercetin 7-O-rhamnoside), appears to have little effect on ACLY inhibition. mdpi.com This suggests that the C-7 glycosylation in Vincetoxicoside A might not significantly impair its potential ACLY inhibitory activity, while the C-3 glycosylation could lead to a mild reduction compared to quercetin (B1663063).

Regarding antifungal activity, research on baicalein-core derivatives, which are also flavonoids, suggests that glycosylation of the 3-hydroxyl group of flavonols can lead to a loss of antifungal activity. mdpi.com Similarly, the glycosylation of hydroxyl groups in general can weaken the α-glucosidase inhibitory activity of polyphenols. researchgate.net These findings suggest that the presence of sugar moieties in Vincetoxicoside A, particularly at the C-3 position, might influence its antifungal and α-glucosidase inhibitory potential compared to its aglycone, quercetin.

Role of Specific Hydroxyl Groups in Flavonoid Efficacy (e.g., 3-OH for antifungal activity)

The position and number of hydroxyl groups on the flavonoid rings are critical determinants of their biological efficacy. For instance, in the context of antifungal activity, the presence of a 5-hydroxyl group is crucial for synergistic effects. mdpi.comsemanticscholar.orgresearchgate.net Additionally, ortho-dihydroxyls and vic-trihydroxyls are identified as essential pharmacophores, regardless of whether they are located on the A or B ring of flavonoids. mdpi.comsemanticscholar.orgresearchgate.net The introduction of a 3-hydroxyl group can significantly enhance antifungal activity, particularly when a 5-hydroxyl group is also present. mdpi.com Conversely, methylation of active hydroxyl groups generally leads to a decrease in antifungal activity. mdpi.comresearchgate.net

For ACLY inhibition, ortho-dihydroxyphenyl flavonoids, which include quercetin (the aglycone of Vincetoxicoside A), generally exhibit high inhibition potency. mdpi.com The activity of compounds like luteolin (B72000) with 4',5'-dihydroxy groups was significantly higher than those lacking such a group. mdpi.com This highlights the importance of the ortho-dihydroxyl arrangement on the B-ring of quercetin for its ACLY inhibitory potential.

The hydroxylation of flavonoids generally improves their α-glucosidase inhibitory activity. researchgate.net This indicates that the multiple hydroxyl groups present on the quercetin backbone of Vincetoxicoside A contribute positively to this activity.

Comparison of Vincetoxicoside A with Vincetoxicoside B (Quercetin 7-O-rhamnoside) SAR

Vincetoxicoside A (Quercetin 3-galactoside 7-rhamnoside) and Vincetoxicoside B (Quercetin 7-O-rhamnoside) share the same quercetin aglycone but differ in their glycosylation patterns. foodb.canih.govnih.govnih.gov Vincetoxicoside B has been reported to exhibit antifungal, antioxidant, and α-glucosidase inhibitory activities. mdpi.comdoi.orgmedchemexpress.comchemsrc.comresearchgate.netmedchemexpress.comvulcanchem.comresearchgate.net It also showed potential in inhibiting ATP Citrate Lyase (ACLY) with an IC50 value of 0.57 ± 0.09 μM. mdpi.com Vincetoxicoside B has also shown binding affinity to ACE2, Mpro, and PLP, suggesting potential against COVID-19. researchgate.nettandfonline.com

Vincetoxicoside A has demonstrated cytotoxic activity against HepG2 human hepatoma cell lines, decreasing cell viability by 21.8% at a concentration of 25 μM. researchgate.net

While direct comparative studies detailing the differences in biological activities between Vincetoxicoside A and Vincetoxicoside B are not extensively available in the provided information, inferences can be drawn based on general flavonoid SAR. As discussed in Section 8.1, the additional galactose moiety at the C-3 position in Vincetoxicoside A, compared to Vincetoxicoside B, might influence its activity. For instance, if the 3-hydroxyl group is critical for a particular activity in the aglycone, its glycosylation in Vincetoxicoside A could potentially lead to a reduction in that specific activity compared to Vincetoxicoside B or the aglycone. Conversely, the 7-O-rhamnoside in both compounds appears to have less impact on certain activities like ACLY inhibition. mdpi.com

Impact of Aglycone Structure on Pharmacological Effects

The aglycone, or the non-sugar part of the flavonoid, plays a fundamental role in determining its pharmacological effects. In the case of Vincetoxicoside A and Vincetoxicoside B, the aglycone is quercetin. Quercetin is a well-known flavonol with a pentahydroxyflavone structure, possessing hydroxyl groups at positions 3, 5, 7, 3', and 4'.

The presence of the ortho-dihydroxyphenyl moiety (hydroxyl groups at 3' and 4' positions) on the B-ring of quercetin is crucial for high inhibitory potency against enzymes like ATP Citrate Lyase (ACLY). mdpi.com This structural feature contributes significantly to the ACLY inhibitory activity observed in quercetin and its glycosides. mdpi.com

Modifications to the aglycone structure, such as methylation of hydroxyl groups, can lead to a decrease in activity. mdpi.comresearchgate.net This emphasizes the importance of free hydroxyl groups for various biological interactions. The conjugated system maintained by the pyrone ring (C-ring) of the flavonoid aglycone is also critical for its inhibitory activity against ACLY. mdpi.com Therefore, the core quercetin structure provides a robust scaffold that is essential for the observed biological activities of Vincetoxicoside A and its analogs.

Analytical Methodologies for Vincetoxicoside a Detection and Quantification

Chromatographic Techniques for Quantification

Chromatographic techniques offer high specificity and sensitivity for the separation, identification, and quantification of individual compounds like Vincetoxicoside A within complex matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of flavonoids, including Vincetoxicoside A. It allows for the separation of compounds based on their differential interaction with a stationary phase and a mobile phase. Vincetoxicoside A has been identified in plant extracts, such as the root extract of Cleome viscosa, using HPLC coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) researchgate.net. Similarly, HPLC-DAD (Diode Array Detector) and HPLC-ESI-MS analyses have been employed for the profiling of flavonoids, where Vincetoxicoside A, as a type of flavonol, would be separated and detected korseaj.orgresearchgate.net. The application of HPLC-PDA-ESI-TQ-MS/MS (photodiode array detection with electrospray ionization triple quadrupole mass spectrometric detection) has also been reported for the profiling and quantification of phenolic metabolites, demonstrating the versatility of HPLC-based systems for complex mixtures researchgate.net.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) offers enhanced speed, resolution, and sensitivity compared to conventional HPLC, making it highly suitable for the precise quantification of Vincetoxicoside A and related compounds. A rapid, sensitive, and robust UHPLC-MS/MS method has been established and validated for the simultaneous determination of several components, including Vincetoxicoside B (a closely related flavonoid), in rat plasma doi.orgnih.govchemfaces.com. This method utilized an Agilent 1290 UHPLC system coupled with a mass spectrometer doi.org.

Chromatographic and Mass Spectrometric Parameters for UHPLC-MS/MS (Vincetoxicoside B example): The separation was achieved on a ZORBAX RRHD Eclipse Plus C18 column (2.1 × 50 mm, 1.8 μm) at a temperature of 25 °C doi.orgnih.gov. The mobile phase consisted of methanol (B129727) and 0.2% acetic acid aqueous solution, employing a gradient elution doi.orgnih.gov. Detection was performed by multiple reaction monitoring (MRM) using an electrospray ionization (ESI) source in both positive and negative ionization modes doi.orgnih.gov.

The method for Vincetoxicoside B demonstrated linearity over a concentration range of 2–9000 ng/mL doi.orgnih.gov. The intra-run precision ranged from 1.0–14.2%, and inter-run precision was between 2.8–12.9%, with accuracy not exceeding 12.8% doi.orgnih.gov. These validation parameters indicate the method's reliability for quantitative analysis of similar flavonoid glycosides.

Table 1: UHPLC-MS/MS Analytical Performance for Vincetoxicoside B

| Parameter | Value (Vincetoxicoside B) | Source |

| Column | ZORBAX RRHD Eclipse Plus C18 (2.1 × 50 mm, 1.8 μm) | doi.org |

| Column Temperature | 25 °C | doi.org |

| Mobile Phase | Methanol and 0.2% Acetic Acid Aqueous Solution (Gradient Elution) | doi.org |

| Detection Mode | Multiple Reaction Monitoring (MRM), ESI (Positive/Negative) | doi.org |

| Linear Range | 2–9000 ng/mL | doi.org |

| Intra-run Precision | 1.0–14.2% | doi.org |

| Inter-run Precision | 2.8–12.9% | doi.org |

| Accuracy | ≤ 12.8% | doi.org |

UPLC-ZENO-Q-TOF-MS/MS

UPLC-ZENO-Q-TOF-MS/MS represents an advanced mass spectrometry technique offering high sensitivity and comprehensive qualitative and quantitative analysis. This method has been successfully applied for the analysis of chemical compounds, including Vincetoxicoside A, in extracts of Silene viscidula Franch mdpi.com. The Zeno trap technology, integrated into systems like the SCIEX ZenoTOF 7600, significantly enhances sensitivity by accumulating ions before pulsing them into the time-of-flight (TOF) analyzer, potentially detecting up to 20 times more ions sciex.comantisel.gr. This leads to richer MS/MS data, particularly for low-abundance species, and improved limits of quantification sciex.comantisel.gr.

Chromatographic and Mass Spectrometric Conditions for UPLC-ZENO-Q-TOF-MS/MS (Vincetoxicoside A): For the analysis of Vincetoxicoside A, an Agilent Polaris 3 C18 A column (2.1 × 100 mm, 1.8 µm) was used mdpi.com. The gradient elution involved 0.2% (v/v) formic acid–water as mobile phase A and acetonitrile (B52724) as mobile phase B mdpi.com. The mass spectrometry detection was performed using a UPLC-ZENO-Q-TOF-MS/MS 7600 liquid-mass spectrometer mdpi.com. This technique is advantageous for rapid scanning and identification analysis of complex samples due to its short analysis time and high sensitivity mdpi.com.

Table 2: UPLC-ZENO-Q-TOF-MS/MS Parameters for Vincetoxicoside A

| Parameter | Value | Source |

| Column | Agilent Polaris 3 C18 A (2.1 × 100 mm, 1.8 µm) | mdpi.com |

| Mobile Phase A | 0.2% (v/v) Formic Acid–Water | mdpi.com |

| Mobile Phase B | Acetonitrile | mdpi.com |

| Instrument | UPLC-ZENO-Q-TOF-MS/MS 7600 | mdpi.com |

| Advantages | Short time, high sensitivity, complex sample analysis, structure identification | mdpi.com |

Spectrophotometric Assays for General Polyphenol Content

While chromatographic methods target specific compounds, spectrophotometric assays are commonly used to determine the total content of broader chemical classes, such as polyphenols, within an extract. Vincetoxicoside A is a flavonoid, which falls under the umbrella of polyphenols. The Folin-Ciocalteu reagent is a widely used method for spectrophotometrically determining total phenolics content in plant extracts ceon.rs. In a study investigating Heracleum sibiricum extracts, where Vincetoxicoside A was a dominant component, total phenolics content was determined spectrophotometrically using the Folin-Ciocalteu reagent ceon.rs. This indicates that while not specific to Vincetoxicoside A, these assays can provide a general measure of the phenolic richness of extracts containing the compound.

Quality Control and Standardization of Vincetoxicoside A-Containing Extracts

The analytical methodologies discussed are fundamental for the quality control and standardization of Vincetoxicoside A-containing extracts. By precisely quantifying Vincetoxicoside A, these methods enable the establishment of consistent quality standards for botanical materials and derived products. The validation of UHPLC-MS/MS methods, encompassing parameters like specificity, precision, accuracy, and sensitivity, directly contributes to ensuring the reliability of quantitative results, which is essential for standardization doi.orgnih.govchemfaces.com. Furthermore, comprehensive evaluation systems utilizing techniques like UPLC-Q-ZENO-TOF-MS/MS allow for the identification and comparison of chemical compounds from different origins, providing a preliminary reference for quality assessment mdpi.comresearchgate.net. Such rigorous analytical approaches are vital for guaranteeing the consistent composition and quality of extracts, especially when used in research or potential applications.

Pharmacokinetic and Adme Studies of Vincetoxicoside a and Its Analogs

Absorption and Distribution Profiles

Understanding how Vincetoxicoside A and its analogs are absorbed into the bloodstream and distributed throughout the body is crucial for assessing their bioavailability and potential biological activities.

Pharmacokinetic studies involving oral administration have been conducted for Vincetoxicoside B in rat plasma. A rapid and sensitive assay utilizing ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) was developed and validated for the simultaneous determination of eight components, including Vincetoxicoside B, in rat plasma. This method was successfully applied to investigate the pharmacokinetics of these compounds following oral administration of Hypericum japonicum Thunb extract. thegoodscentscompany.comnih.govnih.gov

The validated concentration range for Vincetoxicoside B in rat plasma was established at 2–9000 ng mL⁻¹. thegoodscentscompany.comnih.govnih.gov In these studies, Hypericum japonicum Thunb extract was orally administered to rats at a dose of 2.5 g kg⁻¹ body weight, which was equivalent to 205.30 mg kg⁻¹ of Vincetoxicoside B. thegoodscentscompany.com Vincetoxicoside B has also been identified in rat plasma after oral administration of Shuganjieyu capsule. researchgate.net

Table 1: Oral Administration Study Parameters for Vincetoxicoside B in Rat Plasma

| Parameter | Value | Reference |

| Analytical Method | UHPLC-MS/MS | thegoodscentscompany.comnih.govnih.gov |

| Analyte | Vincetoxicoside B | thegoodscentscompany.comnih.govnih.gov |

| Matrix | Rat Plasma | thegoodscentscompany.comnih.govnih.gov |

| Validated Concentration Range | 2–9000 ng mL⁻¹ | thegoodscentscompany.comnih.govnih.gov |

| Oral Dose (as extract) | 2.5 g kg⁻¹ body weight | thegoodscentscompany.com |

| Equivalent Vincetoxicoside B Dose | 205.30 mg kg⁻¹ body weight | thegoodscentscompany.com |

Caco-2 cell permeability assays are widely used in vitro models to predict the intestinal absorption of orally administered compounds, as Caco-2 cells differentiate to resemble the epithelial lining of the human small intestine. cdutcm.edu.cnfoodb.cajkchemical.comnih.gov This model allows for the assessment of drug transport across the intestinal barrier. cdutcm.edu.cnfoodb.cajkchemical.com

For Vincetoxicoside B, a Caco-2 permeability value of -6.328 has been predicted. Additionally, its MDCK (Madin-Darby Canine Kidney) permeability was predicted to be 8.80E-06. cdutcm.edu.cn

Table 2: Permeability Values for Vincetoxicoside B

| Permeability Parameter | Value | Reference |

| Caco-2 Permeability | -6.328 | cdutcm.edu.cn |

| MDCK Permeability | 8.80E-06 | cdutcm.edu.cn |

Metabolic Pathways of Vincetoxicoside A

Specific detailed metabolic pathways for Vincetoxicoside A are not extensively documented. However, Vincetoxicoside A is identified as quercetin (B1663063) 3-O-glucoside 7-O-rhamnoside thegoodscentscompany.com, and Vincetoxicoside B is known as quercetin 7-O-rhamnoside. As glycosides of quercetin, their metabolism is likely to follow general patterns observed for other flavonoids.

Flavonoid metabolism primarily occurs in the gastrointestinal tract and the liver. Key metabolic transformations typically involve the hydrolysis of glycosidic bonds, releasing the aglycone (e.g., quercetin). Subsequently, the aglycone undergoes various conjugation reactions, including glucuronidation by UDP-glucuronyltransferases (UGT), sulfation by sulfotransferases (SULT), and methylation by catechol O-methyltransferases (COMT). researchgate.net These enzymatic processes generally increase the water solubility of the compounds, facilitating their excretion.

Excretion Routes

Direct information on the excretion routes of Vincetoxicoside A is limited. However, based on studies of related flavonoid compounds like quercetin, it is understood that metabolites are primarily eliminated from the body through both renal (urine) and fecal routes. In humans, approximately 20% to 60% of total quercetin intake metabolites are excreted in urine, with a significant amount also eliminated via the lungs and feces. Efflux transporters, such as Breast Cancer Resistance Protein (BCRP), Multidrug Resistance-Associated Protein 2 (MRP2), and Multidrug and Toxin Extrusion Protein 1 (MATE1), play a role in the elimination of quercetin metabolites into the urine. It can be inferred that Vincetoxicoside A and its metabolites would likely utilize similar excretion mechanisms due to their structural similarities to other flavonoids.

In Silico ADMET Prediction for Vincetoxicoside A Analogs

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are valuable for rapidly assessing the pharmacokinetic properties of drug candidates and their analogs, saving time and resources in drug discovery.

For Vincetoxicoside B, several in silico ADMET properties have been predicted, offering insights into its potential pharmacokinetic behavior. These predictions include its human intestinal absorption (HIA), plasma protein binding (PPB), blood-brain barrier (BBB) penetration, volume of distribution (VD), and clearance (CL). cdutcm.edu.cn

Table 3: In Silico ADMET Predictions for Vincetoxicoside B

| Property | Predicted Value | Reference |

| Caco-2 Permeability | -6.328 | cdutcm.edu.cn |

| Human Intestinal Absorption (HIA) | 0.414 | cdutcm.edu.cn |

| Plasma Protein Binding (PPB) | 94.58% | cdutcm.edu.cn |

| Blood-Brain Barrier (BBB) Penetration | 0.011 (Non-Permeable) | cdutcm.edu.cn |

| Volume of Distribution (VD) | 0.782 | cdutcm.edu.cn |

| Clearance (CL) | 4.131 | cdutcm.edu.cn |

Preclinical Research and Therapeutic Potential of Vincetoxicoside a

Translational Research on Cancer Therapy

Preclinical investigations into the anticancer potential of Vincetoxicoside A are still in early stages, with much of the current understanding derived from its classification as a flavonoid. Flavonoids, as a class, are widely recognized for their chemopreventive and anticancer properties. nih.gov While general statements suggest that Vincetoxicoside A "may possess anticancer activities," cymitquimica.com specific detailed research findings on its direct cytotoxic effects against various cancer cell lines or its precise mechanisms of action in cancer therapy are limited in current literature. Further dedicated studies focusing solely on Vincetoxicoside A are needed to elucidate its translational potential in oncology.

Potential in Metabolic Disease Management (e.g., Diabetes)

Vincetoxicoside A has been identified as a constituent within plant extracts demonstrating antidiabetic potential. For instance, Vincetoxicoside A was among the compounds identified in Kadsura coccinea leaf extract (KCLE). researchgate.netmdpi.com Studies on KCLE have shown that it can effectively increase glucose consumption in insulin-resistant HepG2 cells by enhancing the activities of pyruvate (B1213749) kinase (PK) and hexokinase (HK). mdpi.comnih.gov Furthermore, KCLE promoted glycogen (B147801) synthesis and inhibited the activities of α-glucosidase and α-amylase, both crucial enzymes for lowering postprandial blood glucose levels. mdpi.comnih.gov The extract's antidiabetic effects were also linked to the regulation of key targets such as AKT1, TNF, EGFR, and GSK3β, and involvement in pathways like PI3K-Akt, MAPK, AGE-RAGE, and FoxO signaling pathways. mdpi.com While Vincetoxicoside A is present in this active extract, the primary active components responsible for these effects were identified as rutin (B1680289), luteolin (B72000), demethylwedelolactone, maritimetin, and polydatin. mdpi.com Therefore, the direct contribution and specific mechanisms of Vincetoxicoside A to these observed antidiabetic effects require further isolated investigation.

Role in Infectious Disease Treatment (e.g., Antifungal, Antiviral)

Vincetoxicoside A is broadly described as a natural antimicrobial agent. modechem.com General pharmacological interest also suggests its potential in antiviral applications. cymitquimica.com However, specific detailed preclinical research findings directly attributing antifungal or antiviral activities to isolated Vincetoxicoside A are not extensively documented. The broader class of flavonoids, to which Vincetoxicoside A belongs, is well-known for diverse antimicrobial, antifungal, and antiviral activities. nih.govmdpi.com More targeted research on Vincetoxicoside A is necessary to define its specific efficacy and mechanisms in treating infectious diseases.

Broader Pharmacological Applications

Beyond its potential in cancer, metabolic diseases, and infectious diseases, Vincetoxicoside A has been generally noted as a natural agent with antioxidant and anti-inflammatory properties. cymitquimica.commodechem.com These broader pharmacological applications align with the known characteristics of many flavonoid compounds, which are widely studied for their ability to neutralize free radicals and modulate inflammatory responses. nih.govmdpi.commdpi.com Further dedicated research focusing on the isolated compound Vincetoxicoside A is essential to fully characterize its diverse pharmacological profile and establish its specific therapeutic utility in these broader applications.

Future Research Directions and Challenges

Elucidation of Undiscovered Biological Activities

While Vincetoxicoside A is a flavonoid, a class of compounds recognized for a wide array of biological activities such as antioxidant, anti-inflammatory, and cytotoxic properties, specific detailed studies on Vincetoxicoside A itself are scarce. For instance, extracts containing Vincetoxicoside A from Lonicera japonica have demonstrated antioxidant activity, and Cleome viscosa root extract, which contains Vincetoxicoside A, also exhibited strong free radical scavenging activity. sfses.comresearchgate.net However, the precise contribution of Vincetoxicoside A to these observed effects, and the potential for other undiscovered biological activities, needs dedicated investigation. Future research should focus on isolating Vincetoxicoside A and performing targeted in vitro and in vivo assays to identify novel pharmacological effects beyond general antioxidant properties. This includes exploring its potential in areas such as neuroprotection, anti-diabetic effects, or specific anti-cancer mechanisms, which have been observed for other flavonoids.

In-Depth Mechanistic Studies at the Molecular Level

A significant gap exists in the understanding of Vincetoxicoside A's molecular mechanisms of action. While related compounds like Vincetoxicoside B have been subjected to molecular docking studies to understand their interaction with enzymes like caspase-3 in cytotoxic pathways or α-glucosidase in inhibitory activities, and binding affinities to viral proteins like ACE2, Mpro, and PLP, such detailed mechanistic insights are not available for Vincetoxicoside A. africaresearchconnects.comresearchgate.netresearchgate.net Future research is crucial to identify the specific cellular targets, signaling pathways, and molecular interactions through which Vincetoxicoside A exerts any observed biological effects. Techniques such as proteomics, metabolomics, and advanced molecular modeling could provide valuable insights into its precise mode of action.

Development of Advanced Delivery Systems for Vincetoxicoside A

Vincetoxicoside A is noted to be slightly soluble in water, which can pose a significant challenge for its absorption and systemic availability. foodb.ca The development of advanced delivery systems is paramount to enhance its solubility, stability, and targeted delivery to specific tissues or cells. Research into nanotechnology-based delivery systems, such as nanoparticles, liposomes, or micelles, could improve its pharmacokinetic profile and therapeutic efficacy. Such systems could overcome issues related to degradation, improve cellular uptake, and potentially reduce the required dosage.

Addressing Bioavailability and Efficacy Challenges

The limited water solubility of Vincetoxicoside A directly impacts its bioavailability, meaning the proportion of the administered compound that reaches the systemic circulation. foodb.ca This low bioavailability can hinder its efficacy in vivo and its potential for clinical application. Future research needs to focus on strategies to enhance its oral bioavailability, which could include formulation improvements, co-crystallization, or the use of absorption enhancers. Furthermore, rigorous studies are required to establish the dose-response relationship and the true efficacy of isolated Vincetoxicoside A in relevant biological models, moving beyond observations from crude plant extracts.

Clinical Translation and Human Studies for Vincetoxicoside A

Currently, there is no readily available information on clinical translation or human studies specifically involving Vincetoxicoside A. Before any clinical applications can be considered, extensive preclinical studies are necessary to establish its safety profile, optimal dosing, and therapeutic window. If promising results emerge from in vitro and in vivo animal studies, well-designed human clinical trials would be the next critical step to evaluate its efficacy, safety, and pharmacokinetics in humans. This would involve phased clinical trials to assess its potential as a therapeutic agent or a functional food component.

Synthetic Approaches and Derivatization for Enhanced Bioactivity

The current understanding of Vincetoxicoside A's chemical structure as a flavonoid-7-O-glycoside provides a basis for synthetic modifications. foodb.cathegoodscentscompany.com Research into synthetic approaches could enable the production of Vincetoxicoside A in larger quantities and with higher purity, which is often a challenge for naturally isolated compounds. Furthermore, chemical derivatization strategies could be explored to create novel analogs with enhanced bioactivity, improved solubility, better bioavailability, or more specific targeting capabilities. By modifying functional groups or altering the glycosidic linkages, researchers could potentially optimize its pharmacological properties and overcome some of the inherent limitations of the natural compound.

Q & A

Q. What methodologies are recommended for isolating Vincetoxicoside A from plant sources?

Vincetoxicoside A (C27H30O16, CAS 18016-58-5) is typically isolated via solvent extraction followed by chromatographic purification. Ethanol or methanol extraction of plant material (e.g., Polygonum paleaceum) is common, followed by fractionation using silica gel or reverse-phase HPLC . Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for structural validation, as misidentification of glycosidic linkages or stereochemistry can lead to errors in downstream applications .

Q. How do researchers validate the purity of Vincetoxicoside A for in vitro studies?

Purity assessment requires a combination of analytical techniques:

- HPLC-PDA : To detect UV-active impurities at wavelengths relevant to Vincetoxicoside A’s absorption profile (e.g., 280 nm for phenolic groups).

- LC-MS/MS : To confirm molecular ion peaks (m/z 610.5175 for [M+H]+) and rule out co-eluting contaminants.

- NMR Spectroscopy : 1H and 13C NMR spectra should match published data for glycosidic proton signals (δ 4.5–5.5 ppm) and aglycone carbons .

Q. What in vitro assays are suitable for preliminary bioactivity screening of Vincetoxicoside A?

- Antifungal Activity : Follow CLSI M38 guidelines for broth microdilution assays against Candida or Aspergillus strains, using amphotericin B as a positive control. Synergy studies (e.g., FICI ≤0.5) with quercetin derivatives may enhance activity .

- Antiviral Potential : Molecular docking against viral proteases (e.g., SARS-CoV-2 Mpro) using AutoDock Vina, with validation via plaque reduction neutralization tests (PRNT) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Vincetoxicoside A?

Discrepancies (e.g., variable IC50 values) often arise from differences in assay conditions or compound stability. Mitigation strategies include:

- Standardized Protocols : Adopt uniform cell lines (e.g., HepG2 for cytotoxicity) and incubation times.

- Stability Testing : Monitor compound degradation in DMSO or cell media via LC-MS over 24–72 hours .

- Meta-Analysis : Compare results across studies using tools like RevMan to identify confounding variables (e.g., solvent polarity, pH) .

Q. What experimental designs are optimal for studying Vincetoxicoside A’s mechanism of action?

- Transcriptomics : RNA-seq of treated fungal/viral cultures to identify differentially expressed genes (e.g., ergosterol biosynthesis pathways in Candida).

- Protein Binding Assays : Surface plasmon resonance (SPR) to measure affinity for target enzymes like fungal CYP51 or viral polymerases .

- Knockout Models : Use CRISPR-Cas9 to delete putative target genes in model organisms and assess resistance phenotypes .

Q. How can solubility challenges of Vincetoxicoside A in pharmacological assays be addressed?

Vincetoxicoside A’s limited aqueous solubility (e.g., 4.48 mg/mL in DMSO) requires:

- Cosolvent Systems : Test biocompatible solvents like PEG-400 or cyclodextrin-based formulations.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

- Pro-drug Synthesis : Modify glycosidic groups with ester linkages to improve hydrophilicity .

Q. What strategies are effective for scaling up Vincetoxicoside A synthesis without compromising yield?

- Semi-Synthesis : Use commercially available aglycones (e.g., quercetin) and enzymatic glycosylation with UDP-glucosyltransferases.

- Bioreactor Cultivation : Optimize plant cell suspension cultures for Vincetoxicoside A production via jasmonic acid elicitation .

Methodological Guidance for Data Analysis

Q. How should researchers analyze synergistic interactions between Vincetoxicoside A and other compounds?

-

Checkerboard Assay : Calculate fractional inhibitory concentration indices (FICI) using the formula:

-

Isobolograms : Plot dose-response curves to visualize additive, synergistic, or antagonistic effects.

Q. What statistical approaches are recommended for validating computational docking results?

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å).

- Free Energy Calculations : Use MM-PBSA or MM-GBSA to estimate binding affinities (ΔG ≤-10 kcal/mol indicates strong binding) .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in Vincetoxicoside A studies?

- Data Transparency : Share raw NMR, HPLC, and bioassay datasets via repositories like Zenodo.

- Protocol Pre-Registration : Use platforms like Open Science Framework to document methods before experimentation .

- Reagent Validation : Source reference standards from accredited suppliers (e.g., Sigma-Aldrich) and include batch numbers in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.